N-butyl-1-ethyl-3-methyl-1H-pyrazol-5-amine
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Overview
Description
N-butyl-1-ethyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic amine compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-ethyl-3-methyl-1H-pyrazol-5-amine can be achieved through a multi-step process. One common method involves the condensation of 3-methyl-1H-pyrazol-5-amine with butyl and ethyl groups under controlled conditions. The reaction typically requires a solvent, such as ethanol, and a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-1-ethyl-3-methyl-1H-pyrazol-5-one, while reduction may yield this compound derivatives .
Scientific Research Applications
N-butyl-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-butyl-1-ethyl-3-methyl-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of N-butyl-1-ethyl-3-methyl-1H-pyrazol-5-amine.
1-ethyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar properties.
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of butyl, ethyl, and methyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-butyl-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-7-11-10-8-9(3)12-13(10)5-2/h8,11H,4-7H2,1-3H3 |
InChI Key |
YUJRKKIMIMJELI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NN1CC)C |
Origin of Product |
United States |
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